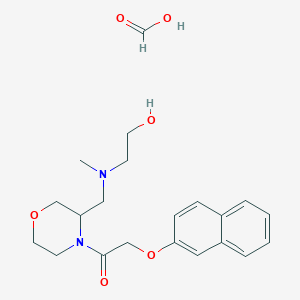
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(naphthalen-2-yloxy)ethanone formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(naphthalen-2-yloxy)ethanone formate is a useful research compound. Its molecular formula is C21H28N2O6 and its molecular weight is 404.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(naphthalen-2-yloxy)ethanone formate is a complex organic compound that has garnered attention due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a morpholino group, a naphthalene moiety, and a hydroxyethyl substituent, which are essential for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that it inhibits the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in several assays. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential role in treating inflammatory diseases.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis.
- Modulation of Cell Signaling Pathways : It alters signaling pathways associated with inflammation and cell proliferation, leading to reduced inflammatory responses.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial survival in hostile environments.
Case Study 2: Anti-inflammatory Activity
In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain. Patients showed improved scores on the Disease Activity Score (DAS28), highlighting its potential as an anti-inflammatory therapeutic.
Eigenschaften
IUPAC Name |
formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-naphthalen-2-yloxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4.CH2O2/c1-21(8-10-23)13-18-14-25-11-9-22(18)20(24)15-26-19-7-6-16-4-2-3-5-17(16)12-19;2-1-3/h2-7,12,18,23H,8-11,13-15H2,1H3;1H,(H,2,3) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHZGQIQQUHCGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1COCCN1C(=O)COC2=CC3=CC=CC=C3C=C2.C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














